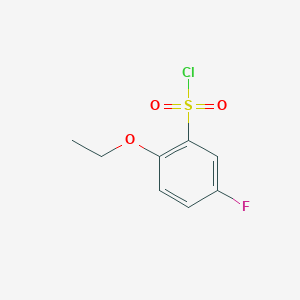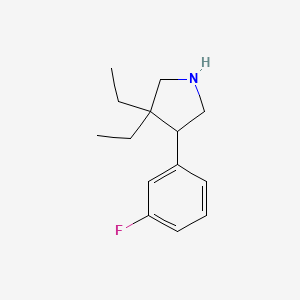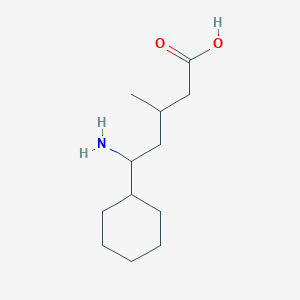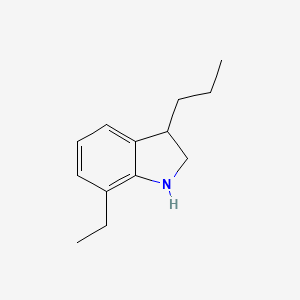![molecular formula C12H18N2O B13217535 3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)
3-[(Benzylamino)methyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Benzylamino)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C12H19ClN2O. It is known for its unique structure, which includes a pyrrolidine ring substituted with a benzylamino group and a hydroxyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)methyl]pyrrolidin-3-ol typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method involves the reductive amination of pyrrolidin-3-one with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-[(Benzylamino)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzylamino group.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzylamino group may result in a variety of substituted pyrrolidine derivatives.
科学的研究の応用
3-[(Benzylamino)methyl]pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.
作用機序
The mechanism by which 3-[(Benzylamino)methyl]pyrrolidin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the pyrrolidine ring provides structural stability.
類似化合物との比較
Similar Compounds
3-[(Methylamino)methyl]pyrrolidin-3-ol: Similar structure but with a methyl group instead of a benzyl group.
3-[(Ethylamino)methyl]pyrrolidin-3-ol: Similar structure but with an ethyl group instead of a benzyl group.
3-[(Phenylamino)methyl]pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3-[(Benzylamino)methyl]pyrrolidin-3-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of target molecules, making it a valuable compound for various research applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-[(benzylamino)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c15-12(6-7-13-9-12)10-14-8-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 |
InChIキー |
ZEBKTLRXRLSWRZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CNCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13217459.png)


![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)


![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)

![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)



![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)
